Strain-Accelerated Ionization Rate vs Adamantane
The intrinsic reactivity difference between the noradamantane and adamantane scaffolds is exemplified by the solvolysis rates of their sulfonate esters. The 1-(3-noradamantyl)ethyl tosylate (2a) reacts at a dramatically accelerated rate compared to the unstrained pinacolyl analogue, and more importantly, its tertiary isomers solvolyze 2–7 times faster than the corresponding 2-methyl-1-adamantyl isomers [1]. This class-level kinetic evidence directly indicates that the noradamantane scaffold provides a fundamentally different environment for reactions at the bridgehead position, which will translate to a distinct reactivity profile for its acyl chloride derivative compared to 1-adamantanecarbonyl chloride.
| Evidence Dimension | Solvolysis rate constant (k) for bridgehead sulfonate esters |
|---|---|
| Target Compound Data | 1-(3-Noradamantyl)ethyl sulfonates: k₂ / (k₁k₃) = 2-5 (ratio relative to rearrangement product solvolysis); reacts 1300 times faster than pinacolyl analogue in 80E solvent [1]. |
| Comparator Or Baseline | 2-methyl-1-adamantyl sulfonate isomer (tertiary): solvolyzes 2-7 times slower than the noradamantyl analogue. Pinacolyl tosylate: unstrained baseline. |
| Quantified Difference | The noradamantyl secondary ester solvolyzes 1300 times faster than the unstrained pinacolyl analogue; the noradamantyl tertiary ester solvolyzes 2–7 times faster than its rearranged adamantyl isomer. |
| Conditions | Solvolysis in aqueous ethanol (80E, 90E, 95E), 25 °C, with sulfonate leaving groups (tosylate, brosylate). |
Why This Matters
This huge rate acceleration demonstrates that the noradamantane scaffold's strain fundamentally alters reaction kinetics at the bridgehead position, meaning its acyl chloride will have a different reactivity and selectivity profile in nucleophilic substitution reactions compared to adamantane-based acyl chlorides, a critical factor for synthetic planning.
- [1] Stoelting, D. T.; Shiner, V. J., Jr. Solvolysis of 1-(3-Noradamantyl)ethyl Sulfonates. J. Am. Chem. Soc., 1993, 115, 1695–1705. View Source
